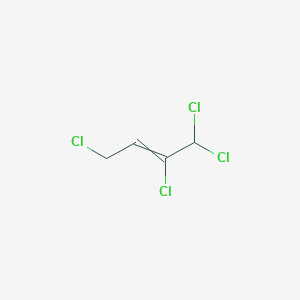
1,1,2,4-Tetrachlorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,4-Tetrachlorobut-2-ene is an organochlorine compound with the molecular formula C₄H₄Cl₄. This compound is characterized by the presence of four chlorine atoms attached to a butene backbone. It is a colorless liquid at room temperature and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,4-Tetrachlorobut-2-ene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene, resulting in the formation of this compound. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation and other separation techniques to achieve the required purity levels for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,4-Tetrachlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Addition Reactions: Hydrogenation can be performed using hydrogen gas and a metal catalyst like palladium or platinum.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as alcohols, amines, or ethers can be formed.
Addition Products: Hydrogenation results in the formation of 1,1,2,4-tetrachlorobutane.
Oxidation Products: Oxidation can lead to the formation of chlorinated carboxylic acids or ketones
Wissenschaftliche Forschungsanwendungen
1,1,2,4-Tetrachlorobut-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in studying substitution and addition reactions.
Biology: The compound can be used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,1,2,4-tetrachlorobut-2-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins, DNA, and other biomolecules, potentially affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrachlorobutane: Similar in structure but with different reactivity due to the absence of a double bond.
1,1,2,3-Tetrachlorobut-2-ene: Another chlorinated butene with different substitution patterns.
1,1,2,4-Tetrachlorobutane: The fully saturated analog of 1,1,2,4-tetrachlorobut-2-ene.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
3574-42-3 |
|---|---|
Molekularformel |
C4H4Cl4 |
Molekulargewicht |
193.9 g/mol |
IUPAC-Name |
1,1,2,4-tetrachlorobut-2-ene |
InChI |
InChI=1S/C4H4Cl4/c5-2-1-3(6)4(7)8/h1,4H,2H2 |
InChI-Schlüssel |
JMHDKPDUQSVLSP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





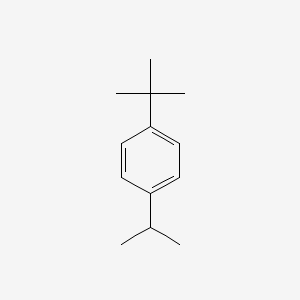
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)

![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

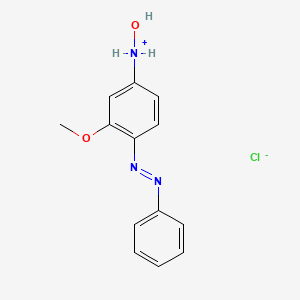
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
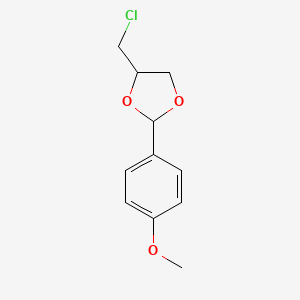
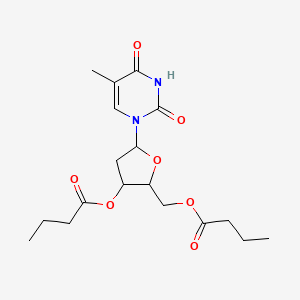
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
